molecular formula C14H11ClN2O B3024162 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride CAS No. 1049753-09-4

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride

Cat. No.: B3024162
CAS No.: 1049753-09-4
M. Wt: 258.7 g/mol
InChI Key: NNPQBHVNRJESDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is a high-value chemical hybrid scaffold that integrates the indole and pyridine pharmacophores, making it a versatile building block in medicinal chemistry and drug discovery research . The reactive aldehyde group at the C3 position of the indole ring serves as a key synthetic handle for constructing diverse libraries of novel compounds through condensation, oxidation, and reduction reactions . The strategic fusion of the indole nucleus, a structure prevalent in numerous natural products and pharmaceuticals, with the pyridine ring is a rational drug design strategy aimed at producing synergistic or enhanced biological activity . This molecular architecture is of significant interest for developing new therapeutic agents. Indole derivatives are extensively studied for their wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities . Research into analogs like Indole-3-carbinol (I3C) has demonstrated potent antitumor effects in various cancer cell lines, promoting apoptosis and disrupting cell cycle progression . Furthermore, recent investigations highlight the potential of the indole-3-carboxaldehyde core in antifungal applications. A 2025 study demonstrated that indole-3-carboxaldehyde exhibits significant activity against Fusarium solani, causing mitochondrial dysfunction and reactive oxygen species accumulation in the pathogen . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-pyridin-2-yl-1H-indole-3-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O.ClH/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13;/h1-9,16H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPQBHVNRJESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride typically involves the formation of the indole core followed by the introduction of the pyridine ring and the aldehyde group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the pyridine ring and the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 2-(2-Pyridinyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(2-Pyridinyl)-1H-indole-3-methanol.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most significant applications of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is in the development of anticancer agents. Research has indicated that derivatives of indole compounds exhibit promising anticancer properties. For instance, a study highlighted that certain indole derivatives showed high activity against lung adenocarcinoma cell lines (A549) when synthesized through a one-pot reaction involving indole-3-carbaldehyde derivatives .

Antimicrobial Properties
Indole-based compounds, including this compound, have been evaluated for their antibacterial and antifungal activities. A study focused on the antibacterial activity of synthesized indole derivatives against both Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited significant antibacterial effects .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Indoles are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .

Organic Synthesis Applications

Building Blocks for Heterocycles
this compound serves as a versatile building block in organic synthesis. It facilitates the creation of diverse heterocyclic compounds through various reactions such as C–C and C–N coupling reactions. Its carbonyl group allows for easy functionalization, making it an essential intermediate in synthesizing biologically active molecules .

Multicomponent Reactions
The compound is utilized in multicomponent reactions (MCRs), which are highly efficient for synthesizing complex molecules from simple precursors. For instance, one study reported the synthesis of indole-based tetra-arylimidazoles through a four-component condensation strategy involving this compound .

Case Studies

Study Focus Findings
Mahmoodi et al. (2018)Antibacterial ActivitySynthesized novel thiazole derivatives from indole-3-carbaldehyde; some exhibited high antibacterial activity against Gram-positive bacteria .
Shinde & Jeong (2021)Anticancer ActivityInvestigated the anticancer effects of indole derivatives; several showed significant cytotoxicity against A549 lung adenocarcinoma cells .
Reddy et al. (2020)Multicomponent SynthesisDeveloped a one-pot reaction yielding high yields of indole-based compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Biological Activity
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde HCl ~299.75 Indole, pyridine, aldehyde N/A Under investigation
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde ~298.36 Indole, morpholine, aldehyde ~50–70 Anticancer (IC₅₀: 2–10 µM)
Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]aminopropenoate (12) ~406.40 Pyrrole, pyridine, cyano 33 Intermediate for heterocycles
7-Chloro-3-methyl-1H-indole-2-carboxylic acid ~223.67 Indole, chloro, carboxylic acid N/A Pharmaceutical intermediate

Spectroscopic Data :

  • 13C-NMR : For indole derivatives, C-3 (carbaldehyde) resonates at ~190–200 ppm, while pyridinyl carbons appear at 120–150 ppm .
  • HRMS : Accurate mass for indole derivatives (e.g., C₁₅H₁₅N₂) matches theoretical values (223.1235 vs. 223.1225 observed) .

Reactivity and Functionalization

  • 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde HCl : The aldehyde group enables Schiff base formation, while the pyridine moiety participates in coordination chemistry.
  • Analogues with Primary Amines : Compounds like 12 and 13 react with aliphatic amines to form pyrrolo[3,2-d]pyrimidines, expanding their utility in drug discovery .
  • Electron Modulation: Substituents such as morpholine (electron-donating) or cyano groups (electron-withdrawing) alter charge distribution, impacting bioactivity .

Biological Activity

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1049753-09-4
  • Molecular Formula: C12H10ClN2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to exhibit:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties.
  • Receptor Binding: It can bind to receptors that play crucial roles in cell proliferation and apoptosis, thereby modulating their activity.

Anticancer Activity

Research indicates that this compound demonstrates notable anticancer properties. In vitro studies have shown:

  • Cell Line Studies: The compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), exhibiting significant cytotoxic effects. For instance, at concentrations of 10 μM, it induced apoptosis by enhancing caspase-3 activity and causing morphological changes in cancer cells .
Cell LineIC50 (µM)Mechanism
MDA-MB-2315.0Apoptosis induction via caspase activation
HepG27.5Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) Values: The MIC values for various bacterial strains ranged from 4.69 to 22.9 µM for Gram-positive bacteria and from 8.33 to 156.47 µM for Gram-negative bacteria .
Bacterial StrainMIC (µM)Activity
Staphylococcus aureus5.64Moderate antibacterial activity
Escherichia coli8.33Moderate antibacterial activity
Candida albicans16.69Antifungal activity

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, confirming its potential as an effective anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound, demonstrating its effectiveness against a range of pathogens, which suggests potential applications in treating infections .

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride?

Methodological Answer:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts to enhance coupling efficiency between pyridinyl and indole moieties.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C improve reaction homogeneity and yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (acetonitrile/hexane) ensures high purity. Include safety protocols (gloves, fume hood) to handle toxic intermediates .

Q. What structural characterization methods are recommended for this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction with SHELX for refinement (e.g., SHELXL for small-molecule structures). Validate hydrogen bonding and π-stacking via Mercury CSD for packing analysis .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm aldehyde proton (δ ~10 ppm) and pyridinyl/indole ring systems. IR for carbonyl (C=O stretch ~1680 cm⁻¹) .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate halogenated waste (e.g., HCl byproducts) and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement?

Methodological Answer:

  • Validation Tools : Use Rfree values in SHELXL to assess model bias. Cross-validate with Mercury’s packing similarity module to detect twinning or disorder .
  • Data Collection : High-resolution (<1.0 Å) datasets reduce overfitting. For low-resolution data, apply restraints to bond lengths/angles using prior chemical knowledge .

Q. What advanced techniques identify and quantify synthetic impurities?

Methodological Answer:

  • Analytical Workflow :

    Technique Application Conditions
    HPLC-UV/LC-MSImpurity separationC18 column, gradient: 0.1% TFA in H₂O/MeCN
    ²D NMRStructural elucidationNOESY for spatial proximity of impurities .

Q. How can computational modeling predict biological activity?

Methodological Answer:

  • Docking Studies : Use MOE (Molecular Operating Environment) to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) .
  • QSAR : Correlate substituent effects (e.g., pyridinyl groups) with activity using Hammett constants or DFT calculations .

Q. What strategies resolve polymorphism in crystallization?

Methodological Answer:

  • Solvent Screening : Test solvents (e.g., DMSO, THF) at varying temperatures. Slow evaporation or anti-solvent diffusion (hexane) can favor specific polymorphs .
  • Thermal Analysis : DSC/TGA to identify stable polymorphs. Pair with PXRD to confirm lattice differences .

Q. How is radioligand binding used to study pharmacological potential?

Methodological Answer:

  • Tritiation : Synthesize [³H]-labeled analogs via catalytic hydrogenation. Validate purity via radio-HPLC .
  • Assay Design : Competitive binding assays (e.g., membrane preparations from transfected HEK293 cells) with scintillation counting. Calculate Kd using nonlinear regression .

Q. Table 1: Common Impurities and Analytical Methods

Impurity TypeDetection MethodReference
Unreacted aldehydeHPLC (Retention time: 8.2 min)
Pyridinyl dimerLC-MS (m/z 450.2)

Q. Table 2: Crystallization Conditions

Solvent SystemTemperatureCrystal Quality
Acetonitrile/hexane25°CPlate-like, high diffraction
DMF/water4°CNeedles, moderate resolution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride
Reactant of Route 2
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2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride

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